

minimizing off-target effects of (R)-Birabresib in experiments

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Compound of Interest

Compound Name: (R)-Birabresib

Cat. No.: B1684437

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This guide provides researchers, scientists, and drug development professionals with essential information for utilizing **(R)-Birabresib** in experiments, with a focus on its role as a negative control and strategies to ensure data integrity by minimizing potential confounding effects.

Frequently Asked Questions (FAQs)

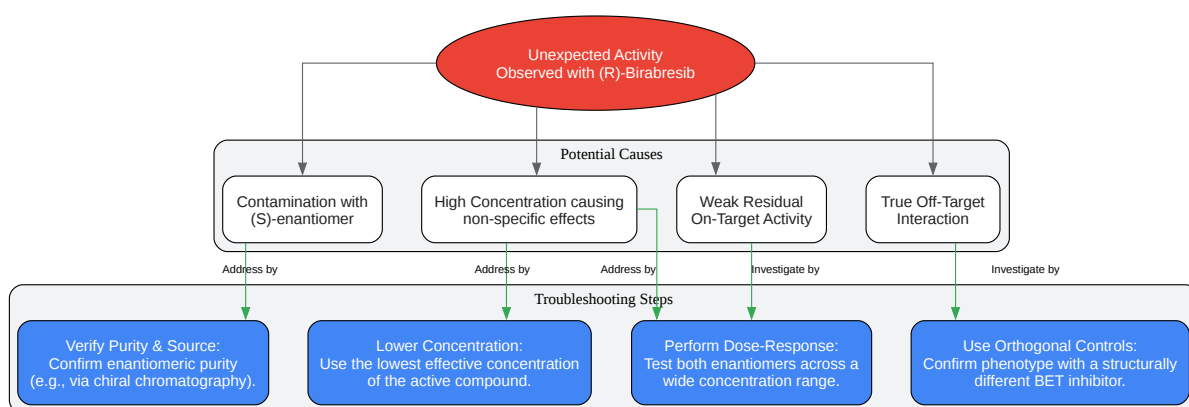
Q1: What is **(R)-Birabresib** and how does it differ from the active compound Birabresib (OTX-015/MK-8628)?

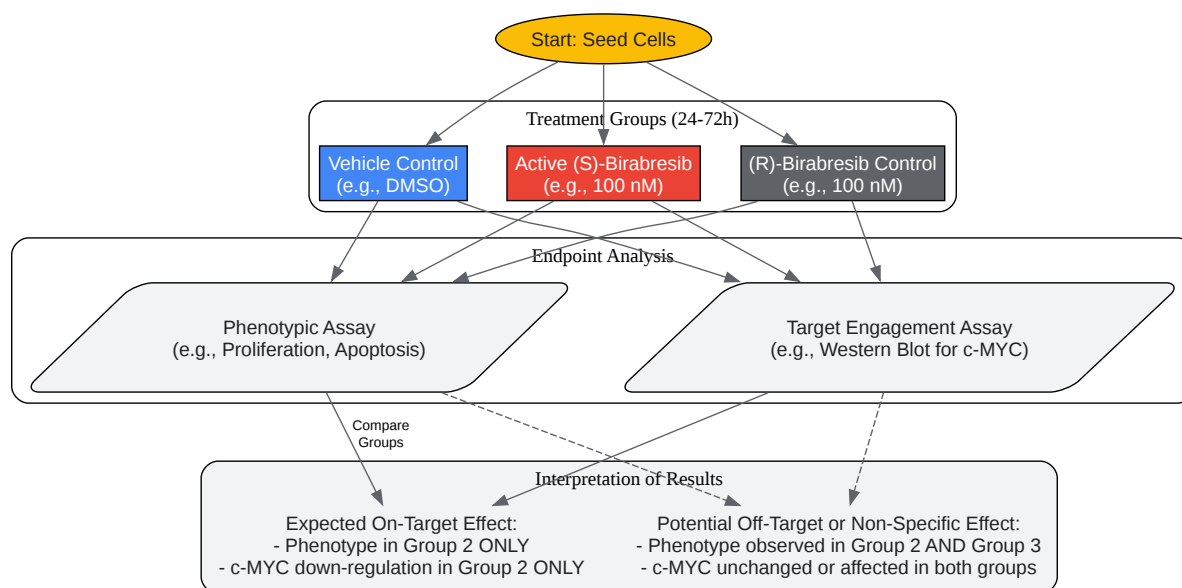
(R)-Birabresib is the inactive enantiomer (isomer) of Birabresib. The active form, (S)-Birabresib, is a potent pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1] It functions by competitively binding to the acetyl-lysine recognition pockets on these proteins, preventing them from regulating the transcription of key genes involved in cell proliferation and survival, such as MYC.[2][3]

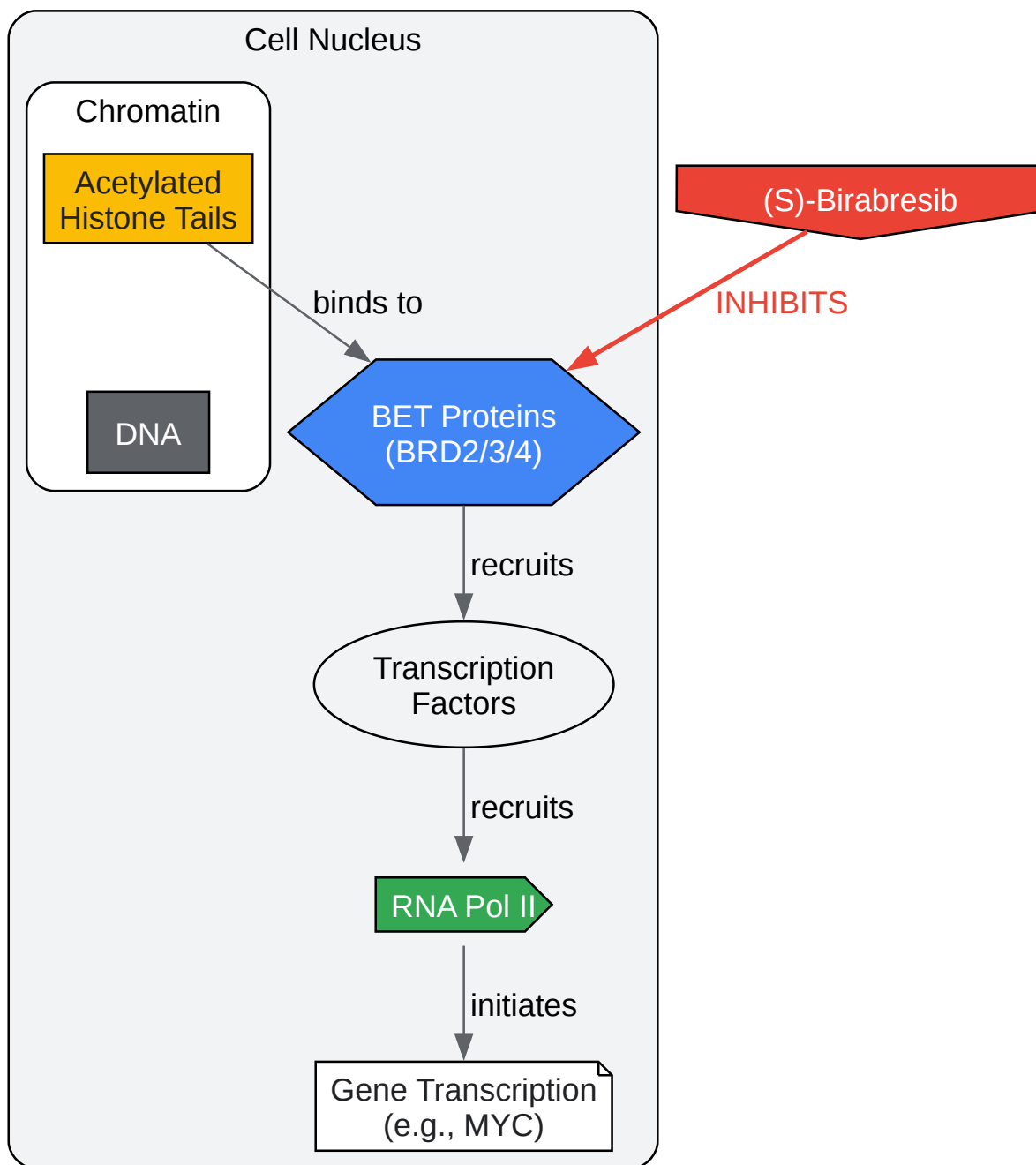
Due to its stereochemistry, **(R)-Birabresib** is expected to be biologically inactive or significantly less active against BET proteins. Therefore, its primary role in a research setting is to serve as a crucial negative control.[1] Using it alongside the active (S)-enantiomer allows researchers to distinguish specific, on-target effects of BET inhibition from non-specific or off-target effects of the chemical scaffold.

Q2: I am observing an unexpected biological effect with my **(R)-Birabresib** control. What are the potential causes?

Observing activity with a negative control can be confounding. The following flowchart outlines potential causes and troubleshooting steps.







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References

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- 3. (6S)-4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetamide | C₂₅H₂₂ClN₅O₂S | CID 9936746 - PubChem [pubchem.ncbi.nlm.nih.gov]
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